![molecular formula C13H17Cl2N3S B5842792 N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide](/img/structure/B5842792.png)
N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide, also known as Etizolam, is a thienodiazepine drug that is commonly used for its anxiolytic, sedative, and hypnotic properties. It was first synthesized in the 1970s and has been used clinically in Japan, India, and Italy. Etizolam is a Schedule IV controlled substance in the United States, and its use is regulated due to its potential for abuse and dependence.
Wirkmechanismus
N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide acts on the central nervous system by binding to the benzodiazepine receptor site on the GABA-A receptor complex. This binding enhances the effects of GABA, a neurotransmitter that inhibits neuronal activity in the brain. This results in a decrease in anxiety, sedation, and hypnotic effects.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a decrease in anxiety, sedation, and hypnotic effects. N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide has also been shown to decrease the levels of noradrenaline, a neurotransmitter that is involved in the body's stress response. This decrease in noradrenaline levels may contribute to the anxiolytic effects of N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to have consistent effects on the central nervous system. However, due to its potential for abuse and dependence, its use is regulated and controlled. Additionally, the effects of N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide may vary depending on factors such as dosage and individual differences in metabolism.
Zukünftige Richtungen
There are a number of future directions for research on N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide. One area of research could focus on the potential use of N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide in the treatment of alcohol withdrawal syndrome. Another area of research could focus on the development of new drugs that target the benzodiazepine receptor site on the GABA-A receptor complex. Additionally, research could focus on the potential use of N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide in the treatment of other related disorders, such as insomnia and anxiety.
Synthesemethoden
The synthesis of N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide involves the reaction of 2,4-dichlorobenzoyl chloride with 4-ethylpiperazine to form the intermediate 2,4-dichlorophenyl-4-ethylpiperazine. This intermediate is then reacted with thiourea to form N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide. The synthesis of N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have anxiolytic, sedative, and hypnotic properties, and has been used to treat anxiety, insomnia, and other related disorders. N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide has also been studied for its potential use in the treatment of alcohol withdrawal syndrome.
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)-4-ethylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3S/c1-2-17-5-7-18(8-6-17)13(19)16-12-4-3-10(14)9-11(12)15/h3-4,9H,2,5-8H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCRRKDKGQRRNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.